Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 6-(aminomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic organic compound with a unique structure that includes a tert-butyl ester group and an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Material: The synthesis begins with 2-azabicyclo[2.2.2]octane, which is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group.
Formation of the Ester: The intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bicyclic structure provides rigidity, which can be crucial for binding specificity and activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A similar bicyclic compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic amine with applications in medicinal chemistry.
Uniqueness
Tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of both the aminomethyl and tert-butyl ester groups, which confer distinct chemical reactivity and potential biological activity. Its rigid bicyclic structure also distinguishes it from other compounds, providing specific advantages in terms of stability and binding interactions.
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)10(6-9)7-14/h9-11H,4-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVSSVCNGHKMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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